3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide
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Overview
Description
This compound is a mouthful, but let’s break it down. Its systematic name reveals its structure:
3-(1,3-benzodioxol-5-yl): This part consists of a benzodioxole ring (a fused benzene and dioxole ring) with a substituent at position 3.
N-(4-chlorophenyl): The nitrogen atom is attached to a phenyl ring with a chlorine substituent.
6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide: This portion includes a furo[3,2-c]pyran ring system with a carbonyl group (oxo) and an amide functional group.
Preparation Methods
Synthetic Routes::
Industrial Synthesis: Unfortunately, specific industrial synthetic routes for this compound are scarce due to its rarity. research laboratories have explored its synthesis.
Laboratory Synthesis: One approach involves the condensation of 3-(1,3-benzodioxol-5-yl)acrylonitrile with 4-chloroaniline, followed by cyclization to form the furo[3,2-c]pyran ring. Subsequent amidation yields the target compound.
Chemical Reactions Analysis
Reactions::
Cyclization: The key step involves intramolecular cyclization to form the furo[3,2-c]pyran ring.
Amidation: The amide group is introduced via reaction with an amine.
Substitution: The chlorine substituent can undergo substitution reactions.
Cyclization: Acidic conditions (e.g., Lewis acids) promote cyclization.
Amidation: Amine reactants, coupling agents (e.g., EDC/HOBt), and mild conditions.
Substitution: Nucleophiles (e.g., alkoxides, amines) under appropriate conditions.
Major Products:: The primary product is the titled compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties (e.g., anticancer, anti-inflammatory).
Chemistry: Used as a building block in organic synthesis.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its potential therapeutic effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H16ClNO6 |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide |
InChI |
InChI=1S/C22H16ClNO6/c1-11-8-17-19(22(26)29-11)18(12-2-7-15-16(9-12)28-10-27-15)20(30-17)21(25)24-14-5-3-13(23)4-6-14/h2-9,18,20H,10H2,1H3,(H,24,25) |
InChI Key |
METNQRVYFVYZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5)C(=O)O1 |
Origin of Product |
United States |
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